molecular formula C9H14O5 B2684459 Oxetane-2,2-dicarboxylic acid diethyl ester CAS No. 1384465-73-9

Oxetane-2,2-dicarboxylic acid diethyl ester

Cat. No. B2684459
CAS RN: 1384465-73-9
M. Wt: 202.206
InChI Key: IWWLIEZOUHUGEI-UHFFFAOYSA-N
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Description

Oxetane-2,2-dicarboxylic acid diethyl ester is a type of oxetane-containing compound (OCC). Oxetanes are high-energy oxygen-containing non-aromatic heterocycles that are of great interest as new potential pharmacophores with a significant spectrum of biological activities . More than 600 different OCC are found in nature; they are produced by microorganisms, and also found in marine invertebrates and algae .


Synthesis Analysis

The synthesis of oxetane rings, including this compound, can be achieved via various methods. One efficient strategy involves the use of rhodium-catalysed O–H insertion and C–C bond forming cyclisation . This method has been used to prepare a wide variety of oxetane 2,2-dicarboxylates in high yields, including functionalized 3-/4-aryl- and alkyl-substituted oxetanes and fused oxetane bicycles .


Molecular Structure Analysis

Oxetanes are cyclobutanes containing one oxygen atom in a molecule . The oxetane ring is a four-membered ring consisting of three carbon atoms and one oxygen atom . The structure of the oxetane ring and its properties can impart significant characteristics in a medicinal chemistry context .


Chemical Reactions Analysis

Oxetanes, including this compound, can undergo various chemical reactions. For instance, treating monosubstituted epoxides with dimethyloxosulfonium methylide results in oxetanes in good yields . The formation of the oxetane ring from an epoxide requires moderate heating due to the activation energy involved .

Scientific Research Applications

Synthesis of Functional Oxetane Derivatives

Oxetane derivatives, including Oxetane-2,2-dicarboxylic acid diethyl ester, have been synthesized to explore new chemical spaces with diverse functional groups. Through rhodium-catalyzed O-H insertion and C-C bond-forming cyclization, a variety of disubstituted oxetanes with ester, amide, nitrile, aryl, sulfone, and phosphonate substituents have been prepared. These oxetane derivatives serve as key fragments or building blocks in drug discovery, showcasing the molecule's versatility and its role in probing unexplored chemical territories (Davis, Croft, & Bull, 2015).

Enhancement of Drug Properties

Oxetane incorporation into drug molecules can significantly alter aqueous solubility, lipophilicity, metabolic stability, and conformational preferences, offering a strategic advantage in drug design. For instance, replacing gem-dimethyl or carbonyl groups with oxetane can increase aqueous solubility and reduce metabolic degradation rates. The structural modification by oxetane also affects conformational dynamics, favoring certain stereochemical arrangements over others. This adaptability has led to the exploration of oxetanes in improving the physicochemical properties of pharmaceuticals, providing a foundation for their broader application in chemistry and drug discovery (Wuitschik et al., 2010).

Medicinal Chemistry Applications

The oxetane ring has been identified as a bioisostere for the carbonyl group, with oxetan-3-ol and its derivatives being explored as potential carboxylic acid surrogates. This exploration aims to leverage oxetane's unique properties to develop novel compounds with desired biological activities, highlighting its significance in the design of new therapeutics. The synthesis and evaluation of oxetane derivatives have demonstrated their promise in substituting traditional functional groups, underscoring the ring's utility in medicinal chemistry and its potential to influence drug development strategies (Lassalas et al., 2017).

Recent Advances in Oxetane Chemistry

Recent research has further explored the synthesis, reactivity, and application of oxetanes in medicinal chemistry, emphasizing the ring's dual nature as both a stable motif and a reactive intermediate. The oxetane ring's ability to undergo ring-opening reactions makes it a valuable synthetic intermediate, while its stability and influence on drug-like properties highlight its role in drug design. Advances in oxetane chemistry continue to reveal its potential as a versatile building block for the synthesis of complex molecules and its significant impact on the development of new drugs and materials (Bull et al., 2016).

Future Directions

Oxetanes, including Oxetane-2,2-dicarboxylic acid diethyl ester, are attracting the attention of pharmacologists, physicians, and chemists as important motives for discovering new drugs . Their interesting physicochemical properties make them promising candidates for future research and development .

properties

IUPAC Name

diethyl oxetane-2,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-3-12-7(10)9(5-6-14-9)8(11)13-4-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWLIEZOUHUGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCO1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1384465-73-9
Record name 2,2-diethyl oxetane-2,2-dicarboxylate
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